1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a piperidine moiety, and an oxazolidinone group, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the piperidine moiety, and the incorporation of the oxazolidinone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and scalable reaction conditions to ensure high yield and purity. These methods often prioritize atom economy, selectivity, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: The compound could be explored for its therapeutic potential, such as its ability to modulate biological pathways or target specific diseases.
Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one
- 4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
Uniqueness
1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane ring, piperidine moiety, and oxazolidinone group contribute to its versatility and potential for diverse applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4/c22-17-5-3-16(4-6-17)21(7-8-21)19(27)23-12-15-2-1-9-24(13-15)18(26)14-25-10-11-29-20(25)28/h3-6,15H,1-2,7-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWCHTXKWCDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CNC(=O)C3(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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